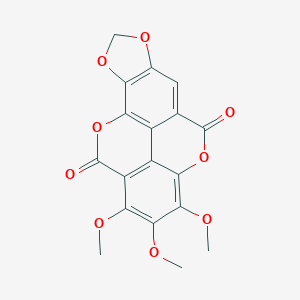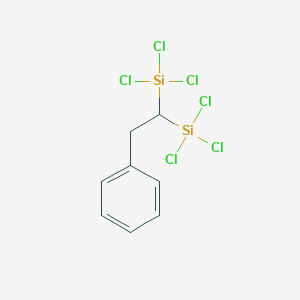
Bis(trichlorosilyl)benzylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trichlorosilyl)benzylmethane is a chemical compound that has gained significant attention in scientific research due to its potential applications as a cross-linking agent, polymer modifier, and surface modifier. The compound is also known as BTBMA or BTMS and has a molecular formula of C16H16Cl6Si2.
作用機序
The mechanism of action of BTBMA is based on its ability to form covalent bonds with other molecules, such as polymers and substrates. The trichlorosilyl group of BTBMA reacts with the hydroxyl groups of the polymer or substrate, forming a covalent bond and cross-linking the molecules. This cross-linking process results in the formation of a three-dimensional network that enhances the properties of the material.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of BTBMA. However, some studies have suggested that BTBMA may have toxic effects on living organisms and may cause skin irritation and respiratory problems. Therefore, it is essential to handle BTBMA with caution and follow proper safety procedures.
実験室実験の利点と制限
The advantages of using BTBMA in lab experiments include its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis. However, the limitations of using BTBMA include its potential toxicity and the need for proper safety procedures during handling and disposal.
将来の方向性
There are several future directions for the research on BTBMA. One direction is to study the potential applications of BTBMA in the field of nanotechnology, where it can be used as a surface modifier for the preparation of nanocomposites. Another direction is to investigate the use of BTBMA in the development of new types of coatings and adhesives with improved properties. Furthermore, more research is needed to understand the biochemical and physiological effects of BTBMA and to develop safer handling and disposal methods for the compound.
Conclusion:
In conclusion, Bis(trichlorosilyl)benzylmethane is a chemical compound with potential applications in various fields of science. Its ability to improve the properties of materials, its compatibility with various substrates and polymers, and its ease of synthesis make it a promising compound for future research. However, the potential toxicity of BTBMA requires proper safety procedures during handling and disposal. Further research is needed to explore the full potential of BTBMA and to develop safer handling and disposal methods for the compound.
合成法
The synthesis of Bis(trichlorosilyl)benzylmethane involves the reaction between benzyl chloride and trichlorosilane in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 0°C and yields BTBMA as a white solid.
科学的研究の応用
BTBMA has been extensively studied for its potential applications in various fields of science, including material science, polymer chemistry, and surface science. In material science, BTBMA has been used as a cross-linking agent for the preparation of high-performance polymers, such as polyimides and epoxy resins. In polymer chemistry, BTBMA has been used as a modifier for the synthesis of new types of polymers with improved properties, such as thermal stability, mechanical strength, and chemical resistance. In surface science, BTBMA has been used as a surface modifier for various substrates, such as glass, metal, and silicon, to improve their adhesion and wettability.
特性
CAS番号 |
1922-99-2 |
|---|---|
製品名 |
Bis(trichlorosilyl)benzylmethane |
分子式 |
C8H8Cl6Si2 |
分子量 |
373 g/mol |
IUPAC名 |
trichloro-(2-phenyl-1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
FKVMNOZPEYQJLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
その他のCAS番号 |
1922-99-2 |
同義語 |
2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



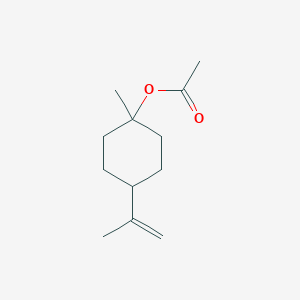
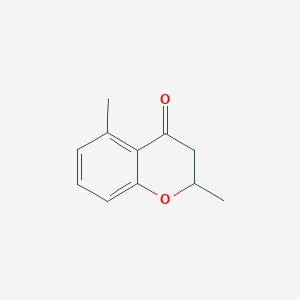
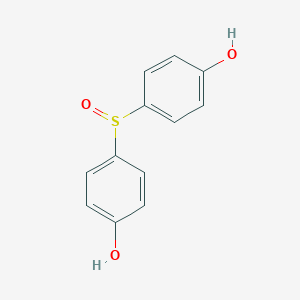
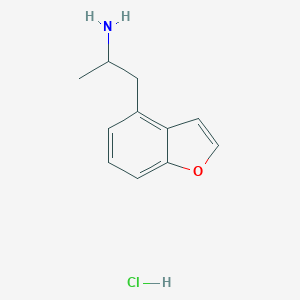
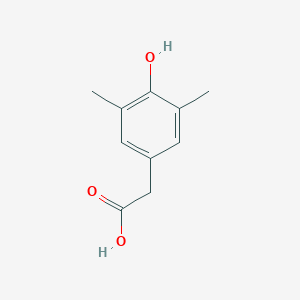

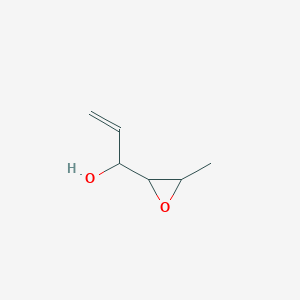
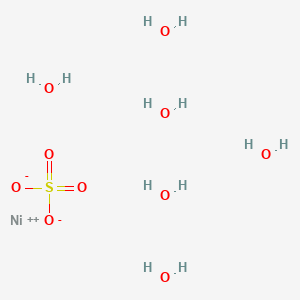
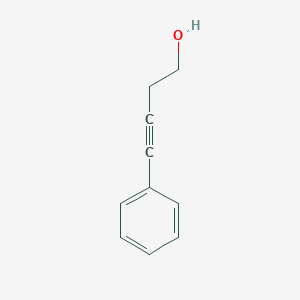
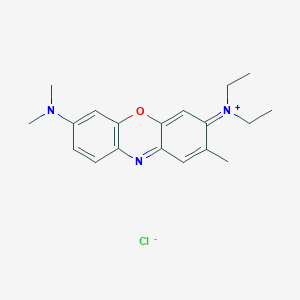
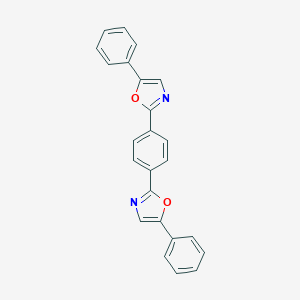
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
